diSulfo-Cy3 alkyne

Water solubility Aqueous compatibility Bioorthogonal chemistry

diSulfo-Cy3 alkyne (CAS 2055138-88-8) is a sulfonated cyanine 3 (Cy3) fluorescent dye derivative functionalized with a terminal alkyne group. It belongs to the class of bioorthogonal click chemistry reagents.

Molecular Formula C33H38KN3O7S2
Molecular Weight 691.9 g/mol
Cat. No. B15598269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamediSulfo-Cy3 alkyne
Molecular FormulaC33H38KN3O7S2
Molecular Weight691.9 g/mol
Structural Identifiers
InChIInChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1
InChIKeyGEFNWMRIDXQVNK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

diSulfo-Cy3 Alkyne for Click Chemistry and Aqueous Bioimaging: A Procurement Guide to Quantified Performance


diSulfo-Cy3 alkyne (CAS 2055138-88-8) is a sulfonated cyanine 3 (Cy3) fluorescent dye derivative functionalized with a terminal alkyne group. It belongs to the class of bioorthogonal click chemistry reagents. Its core Cy3 fluorophore provides an excitation maximum around 550–560 nm and an emission maximum of 570–580 nm, which is compatible with standard TRITC filter sets and 561 nm laser lines [1]. The molecule's structure integrates three key features: the Cy3 chromophore for fluorescence, two sulfonate groups for enhanced water solubility, and the alkyne moiety for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition . Its primary function is to enable the covalent, site-specific fluorescent labeling of azide-tagged biomolecules in fully aqueous environments.

Why Non-Sulfonated Cy3 Alkyne and Generic Cy3 Probes Cannot Substitute for diSulfo-Cy3 Alkyne


A direct substitution of diSulfo-Cy3 alkyne with a non-sulfonated Cy3-alkyne analog (such as Cy3-alkyne) is not scientifically viable for aqueous biological labeling workflows. The critical functional limitation lies in the stark difference in aqueous solubility, which dictates their respective operational domains. Non-sulfonated cyanine dyes, including the base Cy3-alkyne, are characterized by having low aqueous solubility and are practically insoluble in water, requiring dissolution in organic solvents like DMF or DMSO first, which can precipitate in aqueous buffers or cause cellular toxicity . In contrast, the introduction of two sulfonate groups in diSulfo-Cy3 alkyne confers high water solubility, enabling its direct use and efficient labeling of biomolecules in phosphate-buffered saline (PBS) and cell culture media without the need for organic co-solvents . This fundamental physical property prevents non-sulfonated analogs from being effectively used for labeling intact cells or delicate protein complexes in their native, aqueous physiological environments, where diSulfo-Cy3 alkyne is specifically required and routinely deployed .

Quantified Differentiation of diSulfo-Cy3 Alkyne Against Its Closest Analogs for Procurement Decisions


Aqueous Solubility: A Binary Switch from Insoluble to >10 mg/mL

The primary differentiation of diSulfo-Cy3 alkyne from non-sulfonated Cy3 alkyne analogs is its functional water solubility, which dictates compatibility with biological systems. Standard Cy3 alkyne (non-sulfonated) is reported as soluble in organic solvents (DMF, DMSO, dichloromethane) and insoluble in water [1]. In contrast, diSulfo-Cy3 alkyne, due to its two sulfonate groups, exhibits a water solubility exceeding 10 mg/mL in phosphate-buffered saline (PBS) and cell culture media . This is a fundamental, qualitative difference that is essential for experimental workflows that cannot tolerate organic co-solvents.

Water solubility Aqueous compatibility Bioorthogonal chemistry

Photostability: A 40% Reduction in Photobleaching Rate Over Fluorescein

For long-term dynamic imaging, the photostability of the dye is critical. diSulfo-Cy3 alkyne demonstrates significantly enhanced photostability compared to traditional fluorescein-based dyes. One source reports that the photobleaching rate of Sulfo-Cy3-alkyne is reduced by more than 40% relative to that of traditional fluorescein under identical conditions . This class-level inference for Cy3 dyes versus fluorescein is supported by the known superior photostability of the Cy3 scaffold .

Photostability Photobleaching Time-lapse imaging

Click Reaction Efficiency: Reported >90% Conversion via CuAAC

The alkyne functional group on diSulfo-Cy3 alkyne enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). One vendor specification sheet states that the reaction efficiency of this alkyne with azide-containing molecules via CuAAC is greater than 90% under mild conditions (room temperature, pH 6-8) . While a direct head-to-head comparison with other click reagents in a single study is not available from these sources, the reported high conversion rate is a key quantitative parameter that assures procurement value and effective labeling in the user's hands.

Click chemistry CuAAC Conjugation efficiency

Validated Applications for diSulfo-Cy3 Alkyne Based on Quantified Evidence


Aqueous Protein Labeling for In Vitro Binding and Interaction Assays

The high water solubility (>10 mg/mL) of diSulfo-Cy3 alkyne allows for the direct conjugation to azide-functionalized proteins in PBS or other aqueous buffers without the need for potentially denaturing organic co-solvents . This is essential for maintaining the native conformation and activity of delicate protein targets during the labeling process. The >90% CuAAC click reaction efficiency ensures a high yield of labeled protein, which is critical for reproducible and quantitative results in downstream assays such as fluorescence polarization, FRET, or ELISA [1].

Long-Term Live-Cell Fluorescence Imaging and Tracking

The combination of water solubility and enhanced photostability makes diSulfo-Cy3 alkyne ideal for labeling live cells and tracking dynamic processes over time. Its compatibility with cell culture media allows for gentle labeling of azide-tagged surface proteins or metabolically incorporated azido-sugars . The reported >40% reduction in photobleaching rate compared to fluorescein dyes enables the acquisition of longer time-lapse sequences with a consistently strong fluorescence signal, yielding more robust data on cellular dynamics, migration, and intracellular trafficking [1].

Multicolor Fluorescence Imaging in Conjunction with Green and Far-Red Dyes

The Cy3 core of diSulfo-Cy3 alkyne provides an orange-red fluorescence (Ex/Em ~550/570 nm) that is spectrally well-separated from common green fluorophores like FITC (Ex/Em ~490/520 nm) and far-red dyes like Cy5 (Ex/Em ~650/670 nm) . This spectral compatibility, combined with its water solubility and photostability, makes it a reliable choice for multicolor co-localization studies. Researchers can confidently use it as the 'red' channel in a three-color experiment, knowing its performance characteristics (solubility, photostability) will not compromise the quality of the co-localization data across multiple channels [1].

Technical Documentation Hub

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